4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol
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Overview
Description
4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a phenylsulfanyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol can be achieved through several methodsThe reaction conditions typically include the use of solvents such as toluene or dichloromethane and catalysts like zinc chloride or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and substitution reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product. The scalability of these methods makes them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenylsulfanyl group can be reduced to form thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include oxidized phenols, thiol derivatives, and substituted aromatic compounds. These products can have diverse chemical and physical properties, making them useful in different applications.
Scientific Research Applications
4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate various biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-tert-Butylphenol
- 2,6-Di-tert-butylphenol
- 2,4,6-Tri-tert-butylphenol
Uniqueness
4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol is unique due to the presence of both a tert-butyl group and a phenylsulfanyl group, which impart distinct chemical and physical properties
Properties
CAS No. |
61151-23-3 |
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Molecular Formula |
C17H20OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-tert-butyl-2-(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C17H20OS/c1-17(2,3)14-9-10-16(18)13(11-14)12-19-15-7-5-4-6-8-15/h4-11,18H,12H2,1-3H3 |
InChI Key |
OTOGPJRIQKZDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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